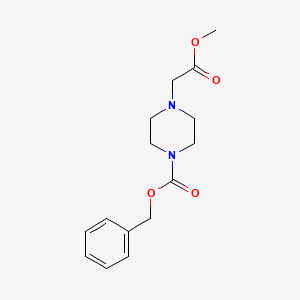
4-(Trifluoromethyl)-1,2-dihydropyridazine-3,6-dione
Descripción general
Descripción
4-(Trifluoromethyl)-1,2-dihydropyridazine-3,6-dione, also known as TFP, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit unique properties that make it useful in a variety of research fields, including medicinal chemistry, biochemistry, and pharmacology. In
Aplicaciones Científicas De Investigación
4-(Trifluoromethyl)-1,2-dihydropyridazine-3,6-dione has been studied extensively for its potential applications in scientific research. One of the most promising applications of 4-(Trifluoromethyl)-1,2-dihydropyridazine-3,6-dione is in the field of medicinal chemistry. 4-(Trifluoromethyl)-1,2-dihydropyridazine-3,6-dione has been found to exhibit potent antioxidant and anti-inflammatory properties, which make it a potential candidate for the development of new drugs for the treatment of a variety of diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
In addition to its potential applications in medicinal chemistry, 4-(Trifluoromethyl)-1,2-dihydropyridazine-3,6-dione has also been studied for its effects on various biochemical and physiological processes. 4-(Trifluoromethyl)-1,2-dihydropyridazine-3,6-dione has been found to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the brain. This inhibition of enzyme activity has been found to improve cognitive function in animal models, suggesting that 4-(Trifluoromethyl)-1,2-dihydropyridazine-3,6-dione may have potential applications in the treatment of cognitive disorders.
Mecanismo De Acción
The mechanism of action of 4-(Trifluoromethyl)-1,2-dihydropyridazine-3,6-dione is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of various biochemical and physiological processes. 4-(Trifluoromethyl)-1,2-dihydropyridazine-3,6-dione has been found to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the brain. This inhibition of enzyme activity has been found to improve cognitive function in animal models.
Biochemical and Physiological Effects
4-(Trifluoromethyl)-1,2-dihydropyridazine-3,6-dione has been found to exhibit a variety of biochemical and physiological effects. 4-(Trifluoromethyl)-1,2-dihydropyridazine-3,6-dione has been found to exhibit potent antioxidant and anti-inflammatory properties, which make it a potential candidate for the development of new drugs for the treatment of a variety of diseases, including cancer, Alzheimer's disease, and Parkinson's disease. 4-(Trifluoromethyl)-1,2-dihydropyridazine-3,6-dione has also been found to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the brain. This inhibition of enzyme activity has been found to improve cognitive function in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-(Trifluoromethyl)-1,2-dihydropyridazine-3,6-dione in lab experiments is its relatively simple synthesis method. 4-(Trifluoromethyl)-1,2-dihydropyridazine-3,6-dione can be synthesized using standard laboratory equipment, making it easily accessible to researchers. Additionally, 4-(Trifluoromethyl)-1,2-dihydropyridazine-3,6-dione has been found to exhibit potent antioxidant and anti-inflammatory properties, which make it a potential candidate for the development of new drugs for the treatment of a variety of diseases.
However, there are also limitations to using 4-(Trifluoromethyl)-1,2-dihydropyridazine-3,6-dione in lab experiments. One of the main limitations is the lack of understanding of its mechanism of action. While 4-(Trifluoromethyl)-1,2-dihydropyridazine-3,6-dione has been found to exhibit a variety of biochemical and physiological effects, the specific mechanisms by which it produces these effects are not fully understood. Additionally, further research is needed to determine the safety and efficacy of 4-(Trifluoromethyl)-1,2-dihydropyridazine-3,6-dione in humans, as most of the studies to date have been conducted in animal models.
Direcciones Futuras
There are several future directions for research on 4-(Trifluoromethyl)-1,2-dihydropyridazine-3,6-dione. One area of research is the development of new drugs based on the structure of 4-(Trifluoromethyl)-1,2-dihydropyridazine-3,6-dione. 4-(Trifluoromethyl)-1,2-dihydropyridazine-3,6-dione has been found to exhibit potent antioxidant and anti-inflammatory properties, which make it a potential candidate for the development of new drugs for the treatment of a variety of diseases. Additionally, further research is needed to fully understand the mechanism of action of 4-(Trifluoromethyl)-1,2-dihydropyridazine-3,6-dione and its effects on various biochemical and physiological processes.
Another area of research is the exploration of the potential applications of 4-(Trifluoromethyl)-1,2-dihydropyridazine-3,6-dione in the treatment of cognitive disorders. 4-(Trifluoromethyl)-1,2-dihydropyridazine-3,6-dione has been found to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the brain. This inhibition of enzyme activity has been found to improve cognitive function in animal models, suggesting that 4-(Trifluoromethyl)-1,2-dihydropyridazine-3,6-dione may have potential applications in the treatment of cognitive disorders.
Overall, 4-(Trifluoromethyl)-1,2-dihydropyridazine-3,6-dione is a promising compound that has the potential to contribute to the development of new drugs and the advancement of scientific research in a variety of fields. Further research is needed to fully understand its mechanism of action and its potential applications in the treatment of various diseases.
Propiedades
IUPAC Name |
4-(trifluoromethyl)-1,2-dihydropyridazine-3,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F3N2O2/c6-5(7,8)2-1-3(11)9-10-4(2)12/h1H,(H,9,11)(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WATNEZZFWGVBOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NNC1=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30736087 | |
| Record name | 4-(Trifluoromethyl)-1,2-dihydropyridazine-3,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30736087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Trifluoromethyl)-1,2-dihydropyridazine-3,6-dione | |
CAS RN |
1154868-54-8 | |
| Record name | 4-(Trifluoromethyl)-1,2-dihydropyridazine-3,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30736087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

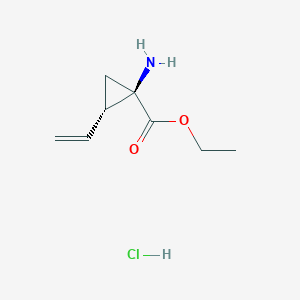
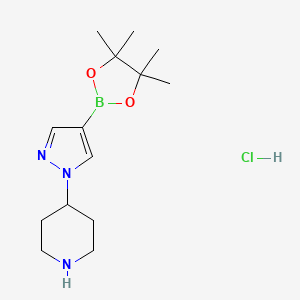
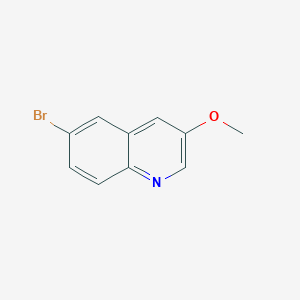
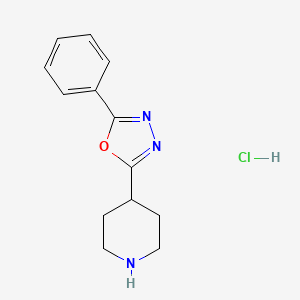


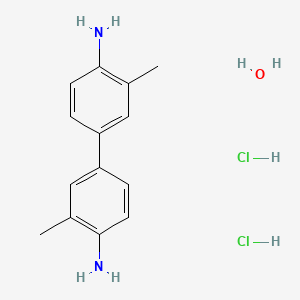

![4H-4a,9-Methanoazuleno[5,6-d]-1,3-dioxole, octahydro-2,2,5,8,8,9a-hexamethyl-, (4aR,5R,7aS,9R)-](/img/structure/B1511834.png)
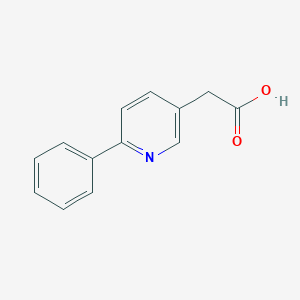


![5-[(1S)-2-[(5,6-Diethyl-2,3-dihydro-1H-inden-2-yl)amino]-1-hydroxyethyl]-8-hydroxy-1H-quinolin-2-one;hydrochloride](/img/structure/B1511863.png)
